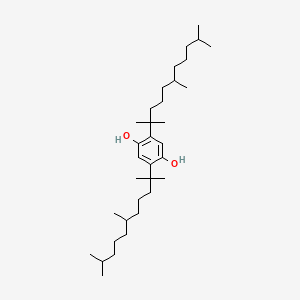![molecular formula C17H16N2O3 B14234874 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 415696-70-7](/img/structure/B14234874.png)
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its quinazoline ring structure, has shown promise in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, which proceeds efficiently without any catalyst .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has been explored to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学的研究の応用
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its antiproliferative activities against cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The compound can modulate key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Molecular docking studies have revealed that the compound can form intermolecular interactions with the active sites of target enzymes, enhancing its biological activity .
類似化合物との比較
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its methoxyphenyl substitution enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development .
特性
CAS番号 |
415696-70-7 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
3-[2-(2-methoxyphenyl)ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-11-19-16(20)13-7-3-4-8-14(13)18-17(19)21/h2-9H,10-11H2,1H3,(H,18,21) |
InChIキー |
MYDIDYUGSAVJRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CCN2C(=O)C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
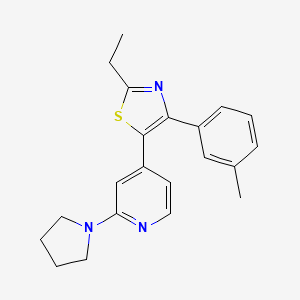
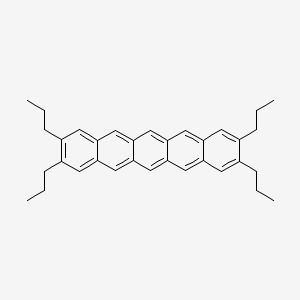
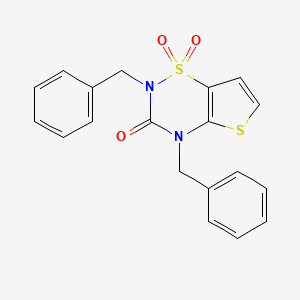
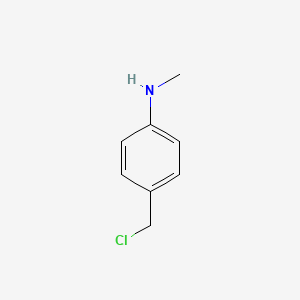


![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
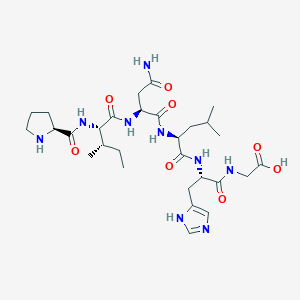

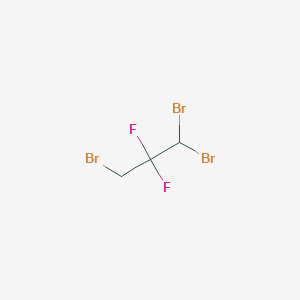
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
